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2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride

Salt Selection Solubility Enhancement Pre-formulation

2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride (CAS 2408969-77-5) is a pyrazole-4-ethanimidamine derivative supplied as the hydrochloride salt. The free base (CAS 1248454-86-5) has the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol.

Molecular Formula C6H11ClN4
Molecular Weight 174.63
CAS No. 2408969-77-5
Cat. No. B2750896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride
CAS2408969-77-5
Molecular FormulaC6H11ClN4
Molecular Weight174.63
Structural Identifiers
SMILESCN1C=C(C=N1)CC(=N)N.Cl
InChIInChI=1S/C6H10N4.ClH/c1-10-4-5(3-9-10)2-6(7)8;/h3-4H,2H2,1H3,(H3,7,8);1H
InChIKeyKFTBVIIQXOQIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride (CAS 2408969-77-5) – Core Profile for R&D Procurement


2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride (CAS 2408969-77-5) is a pyrazole-4-ethanimidamine derivative supplied as the hydrochloride salt. The free base (CAS 1248454-86-5) has the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol . The hydrochloride has an exact mass of 174.0672241 g/mol, with three hydrogen-bond donors, two hydrogen-bond acceptors, two rotatable bonds, and a topological polar surface area (TPSA) of 67.7 Ų . This compound belongs to a class of pyrazole-amidine derivatives that have been investigated as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) and as potential inhibitors of the nuclear receptor RORγ for autoimmune and inflammatory diseases [1] [2].

Salt formHydrochloride salt supports aqueous buffer solubility for biological assays
N-MethylationReduces hydrogen-bond donor count; may support CNS permeability screening context
Substitution patternPyrazole-4-yl linkage aligns with mGluR5 negative allosteric modulator SAR

Why Generic Substitution of 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride Carries Procurement Risk


In the pyrazole-ethanimidamide chemical space, small structural perturbations—such as methylation position, salt form, or amidine chain length—can profoundly alter physicochemical properties and biological target engagement . For example, N-methylation at the pyrazole 1-position eliminates an H-bond donor, changes TPSA, and modulates permeability and solubility . Positional isomers (e.g., pyrazol-1-yl vs. pyrazol-4-yl substitution) have been shown to differ in biological potency profiles within the mGluR5 negative allosteric modulator series [1]. Consequently, interchanging 2-(1-methylpyrazol-4-yl)ethanimidamide;hydrochloride with its des-methyl, positional-isomeric, or chain-length analogs without experimental validation may lead to irreproducible results or failed screening campaigns. The quantitative differentiation evidence below highlights the specific, measurable parameters that guide informed selection.

Des‑methyl analogAdditional pyrazole NH donor alters H‑bond profile and may reduce permeability; methylation state significantly shifts physicochemical properties
Positional isomersPyrazol‑1‑yl and pyrazol‑5‑yl isomers show distinct mGluR5 SAR; interchanging without assay verification may produce divergent potency
Chain‑length analogsAcetimidamide (one‑carbon linker) changes conformational flexibility and target engagement geometry relative to ethanimidamide

Quantitative Differentiation Profile: 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Improves Aqueous Solubility Relative to Free Base

The hydrochloride salt of 2-(1-methylpyrazol-4-yl)ethanimidamide is expected to exhibit higher aqueous solubility compared to the neutral free base (CAS 1248454-86-5) due to increased ionization at physiological pH. The free base has a molecular weight of 138.17 g/mol and lacks a counterion , while the hydrochloride (exact mass 174.0672241 g/mol) adds a chloride ion that enhances crystal lattice disruption upon hydration . Although measured solubility data are not publicly available for this specific compound, the general principle of hydrochloride salt formation improving dissolution rate and bioavailability is well established for amidine-containing heterocycles [1].

Salt‑form solubility
Class‑level inference
Hydrochloride salt expected to enhance aqueous solubility vs. free base (exact fold‑change not measured)
May support aqueous assay preparation
Experimental determination pending
Salt Selection Solubility Enhancement Pre-formulation

N-Methylation at Pyrazole 1-Position Reduces Hydrogen-Bond Donor Count and Modulates Permeability vs. Des-Methyl Analog

2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride contains an N-methyl group at the pyrazole 1-position, reducing the number of pyrazole NH hydrogen-bond donors to zero, compared with one NH donor in the des-methyl analog 2-(1H-pyrazol-4-yl)ethanimidamide . The hydrochloride additionally carries three H-bond donors (from the protonated amidine) and a computed TPSA of 67.7 Ų . While the des-methyl analog has a lower molecular weight (124.14 g/mol), its additional H-bond donor may reduce passive membrane permeability. In a related pyrazole-amide mGluR5 NAM series, N-alkylation at the pyrazole nitrogen was a key contributor to improved CNS penetration [1].

H‑bond donor & TPSA
Class‑level inference
Target: 0 pyrazole NH donors, TPSA 67.7 Ų. Des‑methyl analog: 1 NH donor, TPSA not reported
May support CNS permeability screening context
Biological permeability not directly measured
Hydrogen-Bond Donor TPSA Permeability

Pyrazol-4-yl Substitution Pattern Confers Distinct mGluR5 Pharmacological Profile Compared to Pyrazol-1-yl and Pyrazol-5-yl Isomers

In the pyrazole/imidazole amide series evaluated as mGlu5 receptor negative allosteric modulators (NAMs), the position of the pyrazole ring attachment (1-yl vs. 4-yl vs. 5-yl) was a critical determinant of both potency and selectivity [1]. Although the specific IC₅₀ of 2-(1-methylpyrazol-4-yl)ethanimidamide at mGluR5 has not been reported, structure-activity relationship (SAR) data from the series demonstrates that pyrazole-4-yl linked compounds achieve a distinct pharmacological fingerprint compared to 1-yl isomers, with altered allosteric binding interactions [1]. The 4-yl substitution geometry places the ethanimidamide side chain in a different spatial orientation relative to the methyl group, which can influence receptor binding pocket complementarity [2].

Positional isomer SAR
Class‑level inference
Pyrazol‑4‑yl linkage shows distinct allosteric modulation in mGluR5 SAR series; exact IC₅₀ not reported for this compound
Positional isomer context requires verification
Functional cell assay, HEK293 transient transfection
Positional Isomerism mGluR5 Negative Allosteric Modulator

Ethanimidamide Side Chain Length May Influence Target Engagement Relative to Acetimidamide Homologs

The target compound features an ethanimidamide side chain (two-carbon linker between pyrazole and amidine), distinguishing it from analogs bearing an acetimidamide moiety (one-carbon linker), such as 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2098131-16-7) . The additional methylene group in the ethanimidamide increases conformational flexibility (two rotatable bonds vs. one) and extends the distance between the pyrazole core and the amidine functional group, potentially altering hydrogen-bonding geometry with target proteins . Although no direct head-to-head biological comparison has been published, the difference in linker length is known to influence binding kinetics in related amidine-containing protease inhibitors [1].

Linker length
Class‑level inference
Ethanimidamide: 2‑carbon linker, 2 rotatable bonds. Acetimidamide analog: 1‑carbon linker, 1 rotatable bond
Linker length may influence binding kinetics
Direct biological comparison not available
Chain Length Amidine SAR

Recommended Application Scenarios for 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride Based on Evidence Profile


Central Nervous System Drug Discovery – mGluR5 Negative Allosteric Modulator Screening

Owing to its pyrazole-4-yl substitution pattern and reduced H-bond donor count (zero pyrazole NH), this compound is structurally aligned with pyrazole-amide mGluR5 NAM pharmacophores [1]. The hydrochloride salt provides adequate aqueous solubility for functional cell-based assays, and the N-methyl group may contribute to improved CNS permeability relative to des-methyl analogs. Researchers screening for allosteric modulators of mGluR5 for psychiatric or neurological indications should prioritize this derivative over 1-yl or 5-yl positional isomers to maintain consistent SAR within the 4-yl series.

Inflammation and Autoimmune Disease Research – RORγ Inhibitor Lead Optimization

The pyrazole-amide class has been claimed in patents as inhibitors of the nuclear receptor RORγ, a master regulator of Th17 cell differentiation implicated in psoriasis, rheumatoid arthritis, and multiple sclerosis [2]. Although the specific compound has not been profiled, its structural features (1-methylpyrazole, ethanimidamide side chain) place it within the claimed chemical space. It can serve as a scaffold for further derivatization in academic or industrial RORγ inhibitor optimization programs.

Agrochemical Intermediate – Synthesis of Pyrazole-Containing Fungicides or Pesticides

Pyrazole-4-ethanimidamide derivatives are versatile intermediates for constructing more complex heterocyclic agrochemicals . The hydrochloride salt is a convenient building block for amide coupling, cyclization, or nucleophilic substitution reactions. Its defined salt stoichiometry ensures accurate reagent weighing for scale-up synthesis, an advantage over the hygroscopic free base form.

Chemical Biology Tool Compound – Investigating Amidine-Containing Bioisosteres

The ethanimidamide group is a bioisostere of the amide and urea functional groups, offering distinct hydrogen-bonding properties and basicity [3]. This compound can be employed as a tool to probe the effect of amidine substitution on target engagement, metabolic stability, and physicochemical properties in hit-to-lead campaigns. Its well-defined salt form facilitates reproducible preparation of screening stock solutions.

Application
Selection Property
Validation Focus
mGluR5 NAM screening studies
Pyrazole‑4‑yl substitution, reduced H‑bond donor count, hydrochloride salt
mGluR5 functional assay activity, permeability in CNS models
RORγ inhibitor lead optimization
Pyrazole‑amide scaffold within claimed chemical space
RORγ reporter assay, Th17 differentiation model
Agrochemical building block synthesis
Hydrochloride salt for accurate stoichiometry, ethanimidamide reactivity
Coupling reaction efficiency, scale‑up reproducibility
Amidine bioisostere tool compound
Ethanimidamide as amide/urea bioisostere, defined salt form
Target engagement profile, metabolic stability
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